molecular formula C23H29FN4O2 B8491231 1h-Indazole-6-carboxamide,n-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)-

1h-Indazole-6-carboxamide,n-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)-

Cat. No.: B8491231
M. Wt: 412.5 g/mol
InChI Key: GTQYFCOPSXIMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Indazole-6-carboxamide,n-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)- is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indazole-6-carboxamide,n-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indazole-6-carboxamide,n-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29FN4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-5-(4-fluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide

InChI

InChI=1S/C23H29FN4O2/c1-16(2)15-28-21-13-20(23(29)25-10-5-11-27(3)4)22(12-17(21)14-26-28)30-19-8-6-18(24)7-9-19/h6-9,12-14,16H,5,10-11,15H2,1-4H3,(H,25,29)

InChI Key

GTQYFCOPSXIMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=CC=C(C=C3)F)C(=O)NCCCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(4-fluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid (compound 10g, prepared as described in Example 46) in THF was treated with carbonyldiimidazole (1.2 equivalents) at room temperature under nitrogen atmosphere. After stirring for 18 hours, the reaction was treated with N-1-dimethyl-propane-1,3-diamine (1 equivalent). After 18 additional hours, the solvent was allowed to slowly evaporate and the residue was purified in a Sep Pak cartridge eluting with a gradient of 100% CH2Cl2 to 5% MeOH/CH2Cl2 to provide compound 11g-9 as an oil in 44% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-1-dimethyl-propane-1,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.